molecular formula C19H17ClN4O3S2 B2470277 5-chloro-2-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391869-05-9

5-chloro-2-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2470277
CAS No.: 391869-05-9
M. Wt: 448.94
InChI Key: WVLJZUWYPKVOQL-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,3,4-thiadiazole ring via a thioether bridge. The benzamide moiety is substituted with a chlorine atom at position 5 and a methoxy group at position 2, while the thiadiazole ring is functionalized with a 2-oxo-2-(m-tolylamino)ethylthio group.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3S2/c1-11-4-3-5-13(8-11)21-16(25)10-28-19-24-23-18(29-19)22-17(26)14-9-12(20)6-7-15(14)27-2/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLJZUWYPKVOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Benzamide Group: The benzamide group can be introduced by reacting the thiadiazole derivative with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the m-Tolylamino Group: The m-tolylamino group can be attached through a nucleophilic substitution reaction involving the thiadiazole derivative and m-tolylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole ring demonstrates nucleophilic substitution and ring-opening reactions due to electron-deficient nitrogen atoms and sulfur participation .

Reaction TypeConditions/ReagentsOutcomeReference
Electrophilic substitution HNO₃/H₂SO₄ (nitration)Nitration at C-5 position
Nucleophilic displacement Alkyl halides in DMF/K₂CO₃Alkylation at sulfur or nitrogen
Ring-opening hydrolysis HCl (conc.)/refluxCleavage to thiosemicarbazide derivatives

Key finding: The thiadiazole’s C-5 sulfur atom exhibits higher nucleophilicity than nitrogen, favoring S-alkylation under mild conditions .

Benzamide Group Transformations

The 5-chloro-2-methoxybenzamide moiety undergoes hydrolysis and coupling reactions:

Reaction TypeConditions/ReagentsOutcomeReference
Acid-catalyzed hydrolysis H₂SO₄ (20%)/ΔCleavage to 5-chloro-2-methoxybenzoic acid
Amide coupling EDCI/HOBt in DCMFormation of peptide-like derivatives
Methoxy group demethylation BBr₃ (1M in DCM)/0°CConversion to phenolic -OH group

Structural insight: The electron-withdrawing chlorine atom at C-5 increases the electrophilicity of the adjacent carbonyl group, accelerating hydrolysis.

Thiourea-Like Reactivity

The (2-oxo-2-(m-tolylamino)ethyl)thio side chain participates in redox and cyclocondensation reactions:

Reaction TypeConditions/ReagentsOutcomeReference
Oxidation of thioether H₂O₂/AcOHSulfoxide/sulfone formation
Schiff base formation Aromatic aldehydes/EtOH-ΔThiazolidinone derivatives
Metal complexation CuCl₂ or Zn(OAc)₂ in MeOHStable coordination complexes

Mechanistic note: The thiourea-like segment shows dual reactivity: sulfur acts as a soft nucleophile, while the carbonyl oxygen coordinates with metal ions .

Cross-Coupling Reactions

The aryl chloride substituent enables palladium-catalyzed couplings:

Reaction TypeConditions/ReagentsOutcomeReference
Suzuki-Miyaura coupling Pd(PPh₃)₄, K₂CO₃, arylboronic acidBiaryl derivatives
Buchwald-Hartwig amination Pd₂(dba)₃, Xantphos, amineIntroduction of amino groups

Optimization data: Reactions proceed at 80–100°C with 2–5 mol% catalyst loading, achieving yields >75% .

Photochemical Behavior

UV irradiation induces intramolecular charge transfer and degradation:

ParameterObservationReference
λ_max (UV-Vis) 274 nm (π→π*), 325 nm (n→π*)
Photolysis products Deschloro and sulfonic acid derivatives

Stability note: Store in amber vials at –20°C to prevent photodegradation.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-chloro-2-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. The following steps are generally involved:

  • Preparation of Intermediates : The initial step includes synthesizing intermediates that contain the thiadiazole moiety.
  • Coupling Reactions : The intermediates are then coupled with 5-chloro-2-methoxybenzoic acid derivatives under controlled conditions.
  • Purification : The final product is purified using recrystallization techniques and characterized through spectroscopic methods such as NMR and IR spectroscopy.

Key Structural Features

The compound features a thiadiazole ring, which is crucial for its biological activity. Its structure allows for various interactions with biological targets, enhancing its potential as a drug candidate.

Antimicrobial Properties

Research indicates that thiadiazole derivatives possess significant antimicrobial activities. The compound has been evaluated against various bacterial and fungal strains. Studies have shown that it exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as certain fungi.

Anticancer Activity

5-chloro-2-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has also shown promise in cancer research. In vitro studies have indicated its effectiveness against various cancer cell lines, including breast cancer (MCF7), colon cancer, and melanoma.

Study 1: Antimicrobial Activity Evaluation

A study conducted by researchers evaluated the antimicrobial efficacy of several thiadiazole derivatives, including the target compound. Results demonstrated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a therapeutic agent against resistant strains .

Study 2: Anticancer Screening

In a separate investigation focusing on anticancer properties, the compound was tested on multiple cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with the compound exhibiting higher potency than some conventional chemotherapeutics . Molecular docking simulations further supported these findings by revealing strong binding affinities to key targets involved in cancer progression.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,3,4-thiadiazole and benzamide derivatives. Below is a systematic comparison with analogous molecules:

Structural Features and Substituent Effects
Compound Name Key Substituents Biological Activity Reference
5-Chloro-2-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 5-Cl, 2-OCH₃ (benzamide); thioether-linked m-tolylamino group (thiadiazole) Hypothesized enzyme inhibition (PFOR-like targets)
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 4-Cl (benzylidene); 4-CH₃ (thiadiazole) Insecticidal, fungicidal
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 2,4-F₂ (benzamide); 5-Cl (thiazole) PFOR enzyme inhibition via amide anion interaction
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate 2-OCH₃ (benzamide); 2-OCH₃ (phenyl-thiadiazole) Structural studies; moderate bioactivity
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-...acetamide 2,2-Cl₂ (acetamide); 4-OCH₃ (pyrazolyl-thiadiazole) Anticancer (preliminary)

Key Observations :

  • Chlorine vs. Methoxy Groups : Chloro substituents enhance lipophilicity and electron-withdrawing effects, improving membrane permeability and enzyme inhibition (e.g., PFOR in anaerobic organisms) . Methoxy groups improve solubility but may reduce potency compared to halogens .
  • Thioether Linkage : The thioether bridge in the target compound may enhance metabolic stability compared to esters or amines in analogs like (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine .
  • m-Tolylamino Group: The meta-methyl substitution on the phenylamino group may optimize steric interactions with hydrophobic enzyme pockets, unlike para-substituted analogs in and .
Crystallographic and Physicochemical Properties
  • Thiadiazole derivatives often form centrosymmetric dimers via N–H⋯N hydrogen bonds (e.g., ’s hemihydrate structure) . The target compound’s crystal packing is likely stabilized by similar interactions, impacting solubility and stability.
  • LogP values for chloro-substituted analogs are typically higher (>3.0) than methoxy-dominated structures (~2.5), aligning with the target’s predicted lipophilicity .

Biological Activity

5-Chloro-2-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of 5-chloro-2-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of Thiadiazole Ring : The thiadiazole moiety is synthesized through cyclization reactions involving thiosemicarbazides and appropriate carbonyl compounds.
  • Substitution Reactions : The introduction of the chloro and methoxy groups onto the benzene ring is achieved through electrophilic aromatic substitution.
  • Final Coupling : The final compound is obtained by coupling the thiadiazole derivative with the benzamide structure through amide bond formation.

Biological Activity

The biological activity of 5-chloro-2-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has been evaluated in various studies, highlighting its potential as an anticancer agent and its other pharmacological properties.

Anticancer Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including ovarian (A2780) and colon cancer (HCT-116) cells. The compound demonstrated a GI50 value of approximately 1.9 µM against pancreatic carcinoma (MIA PaCa-2), indicating potent anti-proliferative effects .

The mechanism by which this compound exerts its anticancer effects involves:

  • Cell Cycle Arrest : It has been observed to induce G2/M phase cell cycle arrest in targeted cancer cells.
  • Induction of Apoptosis : The compound triggers apoptotic pathways, leading to programmed cell death in cancer cells .

Other Biological Activities

In addition to anticancer properties, thiadiazole derivatives are known for a range of other biological activities:

Activity TypeDescription
AntimicrobialEffective against various bacterial strains; potential for treating infections .
Anti-inflammatoryExhibits anti-inflammatory effects in preclinical models .
AntiviralSome derivatives show activity against viral infections .
AntiparasiticDemonstrated efficacy against parasitic infections .

Case Studies

Several case studies have focused on the biological evaluation of related compounds:

  • Thiadiazole Derivatives : A study reported that derivatives similar to 5-chloro-2-methoxy-N-(5-(thiadiazole)) exhibited broad-spectrum pharmacological activities including significant anticancer effects .
  • Mechanistic Studies : Research on related compounds has elucidated mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction as pathways through which these compounds exert cytotoxic effects on cancer cells .

Q & A

Q. What are the recommended synthetic pathways for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves sequential nucleophilic substitutions and amide couplings. Key steps include:

  • Thiadiazole ring formation : Reacting 5-amino-1,3,4-thiadiazole-2-thiol with 2-oxo-2-(m-tolylamino)ethyl chloride under basic conditions (e.g., triethylamine) to introduce the thioether group .
  • Benzamide coupling : Using 5-chloro-2-methoxybenzoyl chloride with the thiadiazole intermediate in dichloromethane or DMF, catalyzed by coupling agents like HATU or EDCI .
  • Optimization : Adjust reaction temperature (50–80°C), solvent polarity (DMF for high solubility), and stoichiometry (1:1.2 molar ratio of thiadiazole to benzoyl chloride) to achieve >75% yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Essential techniques include:

  • NMR : Confirm the presence of methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 7.0–8.0 ppm), and amide NH (δ 10.0–10.5 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~490) and fragmentation patterns to validate the thiadiazole and benzamide moieties .
  • IR : Identify C=O stretches (~1680 cm⁻¹ for amide) and S–C=N vibrations (~680 cm⁻¹) .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Antimicrobial testing : Use broth microdilution assays (e.g., MIC against S. aureus or E. coli) with 24–48 hr incubation .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
  • Dose-response curves : Include positive controls (e.g., doxorubicin for cytotoxicity) and DMSO solvent controls .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different studies (e.g., variable IC₅₀ values)?

  • Assay standardization : Ensure consistent cell lines, incubation times, and solvent concentrations (e.g., ≤0.1% DMSO) .
  • Solubility adjustments : Use co-solvents like PEG-400 or cyclodextrin derivatives to mitigate aggregation in aqueous media .
  • Orthogonal validation : Combine enzymatic assays (e.g., kinase inhibition) with cellular models to confirm target engagement .

Q. How can molecular docking studies elucidate the compound’s interaction with biological targets?

  • Target selection : Prioritize receptors with thiadiazole-binding pockets (e.g., EGFR, COX-2) using homology modeling .
  • Docking parameters : Use AutoDock Vina with flexible ligand settings and grid boxes centered on active sites .
  • Validation : Compare predicted binding affinities (ΔG values) with experimental IC₅₀ data to refine docking models .

Q. What synthetic modifications enhance the compound’s pharmacokinetic properties without compromising bioactivity?

  • Substituent tuning : Replace the methoxy group with trifluoromethyl (-CF₃) to improve metabolic stability .
  • Prodrug strategies : Introduce esterase-sensitive groups (e.g., acetyl) to the amide nitrogen for enhanced solubility .
  • SAR analysis : Systematically vary the m-tolylamino group to balance lipophilicity (logP) and target affinity .

Q. How can researchers address challenges in purifying the compound due to byproducts from thiadiazole synthesis?

  • Chromatography : Use flash silica columns with gradient elution (hexane:ethyl acetate 7:3 → 1:1) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate high-purity crystals (>95%) .
  • HPLC-MS monitoring : Track impurities (e.g., unreacted benzoyl chloride) using C18 columns and acetonitrile/water mobile phases .

Data Analysis and Experimental Design

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites .
  • Molecular dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics .
  • pKa estimation : Use software like MarvinSuite to predict protonation states of the thiadiazole nitrogen .

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (basic), and 40°C/75% RH (thermal/humidity) for 7–14 days .
  • Analytical endpoints : Monitor degradation via HPLC peak area reduction and LC-MS identification of breakdown products (e.g., hydrolyzed amide bonds) .

Q. What methodologies validate the compound’s mechanism of action in cellular models?

  • Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., EGFR) and assess rescue effects .
  • Western blotting : Quantify downstream signaling proteins (e.g., phosphorylated ERK for kinase inhibition) .
  • Fluorescence microscopy : Track cellular uptake via fluorophore-conjugated analogs .

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